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Compound of Interest

Compound Name: Sodium trimethylacetate hydrate

Cat. No.: B116614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid. Its

hydrated form is a stable, crystalline solid. Due to the pKa of its conjugate acid (pivalic acid),

which is approximately 5.03, sodium pivalate buffers are effective in the pH range of 4.0 to 6.0.

[1][2][3] This makes them suitable for a variety of biochemical and pharmaceutical applications

where a stable acidic environment is required. These application notes provide detailed

protocols and data for the use of sodium trimethylacetate hydrate as a buffering agent.

Physicochemical Properties and Buffering
Mechanism
Sodium trimethylacetate is a salt of a weak acid (pivalic acid) and a strong base (sodium

hydroxide). In solution, it dissociates into sodium ions (Na⁺) and pivalate ions ((CH₃)₃CCOO⁻).

The pivalate anion acts as a weak base, which can accept a proton to form pivalic acid. The

buffering action is based on the equilibrium between pivalic acid and the pivalate ion:

(CH₃)₃CCOOH ⇌ (CH₃)₃CCOO⁻ + H⁺

The Henderson-Hasselbalch equation can be used to calculate the pH of a pivalate buffer:

pH = pKa + log₁₀( [Pivalate] / [Pivalic Acid] )
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Where the pKa of pivalic acid is approximately 5.03 at 25°C.[1][2][3]

Quantitative Data
Buffer Preparation and Properties
The following table summarizes key quantitative data for the preparation and properties of a

sodium pivalate buffer.

Property Value Notes

Pivalic Acid pKa (25°C) ~5.03

The pH at which the

concentrations of the acid and

its conjugate base are equal.

[1][2][3]

Effective pH Range 4.0 - 6.0

The range in which the buffer

has significant capacity to

resist pH changes.

Molecular Weight (Pivalic Acid) 102.13 g/mol (CH₃)₃CCOOH[1][3]

Molecular Weight (Sodium

Pivalate, Anhydrous)
124.11 g/mol (CH₃)₃CCOONa

Molecular Weight (Sodium

Pivalate Hydrate)
Varies

Depends on the degree of

hydration (xH₂O).

Temperature Coefficient

(ΔpKa/°C)
~ -0.002

Estimated for carboxylic acid

buffers. The pKa of carboxylic

acid buffers generally shows a

small decrease with increasing

temperature. Specific

experimental data for pivalic

acid is not readily available.

Buffer Capacity (β) See table below
Dependent on the total buffer

concentration and the pH.

Theoretical Buffer Capacity
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Buffer capacity (β) is a measure of the resistance of a buffer to pH change upon the addition of

an acid or base. It is maximal when pH = pKa. The theoretical buffer capacity can be calculated

using the following formula:

β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²

Where:

C is the total molar concentration of the buffer (sum of the concentrations of the weak acid

and the conjugate base).

Ka is the acid dissociation constant of pivalic acid (10⁻⁵·⁰³).

[H⁺] is the hydrogen ion concentration (10⁻ᵖᴴ).

The following table provides the calculated theoretical buffer capacity for sodium pivalate

buffers at different concentrations and pH values.
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Total Buffer Concentration
(M)

pH
Theoretical Buffer
Capacity (β)

0.05 4.0 0.024

0.05 4.5 0.046

0.05 5.03 (pKa) 0.058

0.05 5.5 0.046

0.05 6.0 0.024

0.10 4.0 0.048

0.10 4.5 0.092

0.10 5.03 (pKa) 0.115

0.10 5.5 0.092

0.10 6.0 0.048

0.20 4.0 0.096

0.20 4.5 0.184

0.20 5.03 (pKa) 0.230

0.20 5.5 0.184

0.20 6.0 0.096

Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Pivalate
Buffer, pH 5.0
This protocol describes two common methods for preparing a sodium pivalate buffer.

Method A: By Mixing Stock Solutions of the Weak Acid and its Conjugate Base

Materials:
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Pivalic acid ((CH₃)₃CCOOH)

Sodium pivalate ((CH₃)₃CCOONa)

Deionized water

pH meter

Stir plate and stir bar

Volumetric flasks and graduated cylinders

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

Prepare a 0.1 M Pivalic Acid Stock Solution: Dissolve 1.021 g of pivalic acid in approximately

80 mL of deionized water in a 100 mL volumetric flask. Stir until fully dissolved and then bring

the volume to 100 mL with deionized water.

Prepare a 0.1 M Sodium Pivalate Stock Solution: Dissolve 1.241 g of anhydrous sodium

pivalate in approximately 80 mL of deionized water in a 100 mL volumetric flask. Stir until

fully dissolved and then bring the volume to 100 mL with deionized water.

Mix the Stock Solutions: To prepare 100 mL of a 0.1 M sodium pivalate buffer at pH 5.0, start

by mixing approximately 53 mL of the 0.1 M pivalic acid solution with 47 mL of the 0.1 M

sodium pivalate solution. This ratio is estimated using the Henderson-Hasselbalch equation.

Adjust the pH: Place a calibrated pH electrode in the solution and monitor the pH while

stirring. Add the 0.1 M sodium pivalate solution dropwise to increase the pH or the 0.1 M

pivalic acid solution to decrease the pH until the desired pH of 5.0 is reached.

Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 100 mL

volumetric flask and add deionized water to bring the final volume to 100 mL.

Method B: By Partial Neutralization of the Weak Acid

Materials:
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Pivalic acid ((CH₃)₃CCOOH)

1 M Sodium hydroxide (NaOH) solution

Deionized water

pH meter

Stir plate and stir bar

Volumetric flask and graduated cylinders

Procedure:

Dissolve Pivalic Acid: Dissolve 1.021 g of pivalic acid in approximately 80 mL of deionized

water in a beaker.

Adjust pH with NaOH: While stirring and monitoring the pH with a calibrated pH meter, slowly

add the 1 M NaOH solution dropwise until the pH of the solution reaches 5.0.

Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add

deionized water to bring the final volume to 100 mL.

Application Protocol 1: Use of Sodium Pivalate Buffer in
a Lipase Activity Assay
This protocol provides a general method for assaying lipase activity using a p-nitrophenyl ester

substrate in a sodium pivalate buffer.

Principle:

Lipase catalyzes the hydrolysis of a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate) to p-

nitrophenol and a fatty acid. The rate of formation of the yellow-colored p-nitrophenolate ion is

monitored spectrophotometrically at 410 nm.

Materials:

Lipase enzyme solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p-Nitrophenyl palmitate (pNPP) substrate

Sodium pivalate buffer (50 mM, pH 5.5)

Isopropanol

Triton X-100

Spectrophotometer capable of reading at 410 nm

96-well microplate (optional)

Procedure:

Prepare the Substrate Solution:

Prepare a 10 mM stock solution of pNPP in isopropanol.

For the working substrate solution, mix 1 part of the pNPP stock solution with 9 parts of 50

mM sodium pivalate buffer (pH 5.5) containing 0.2% (w/v) Triton X-100. Emulsify by

sonication or vigorous vortexing.

Prepare the Enzyme Dilutions: Prepare a series of dilutions of the lipase enzyme in ice-cold

50 mM sodium pivalate buffer (pH 5.5).

Set up the Assay:

To each well of a microplate (or cuvette), add 180 µL of the substrate solution.

Incubate the plate/cuvette at the desired assay temperature (e.g., 37°C) for 5 minutes.

Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to start the

reaction. For the blank, add 20 µL of the buffer.

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm

over time (e.g., every 30 seconds for 10 minutes).
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Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the

absorbance versus time plot. The lipase activity can be calculated using the molar extinction

coefficient of p-nitrophenol at the specific pH.

Application Protocol 2: Use of Sodium Pivalate Buffer in
Protein Crystallization Screening
Sodium pivalate buffer can be included as a component in screening kits for protein

crystallization, particularly for proteins that are stable in the pH range of 4.0 to 6.0.

Principle:

The buffer maintains a stable pH, which is a critical factor for protein solubility and the

formation of well-ordered crystals.

Procedure:

Protein Preparation: The target protein should be purified and concentrated in a low-ionic-

strength buffer. The final protein concentration for screening is typically between 5 and 20

mg/mL.

Buffer Screen Preparation: Prepare a stock solution of 1.0 M sodium pivalate buffer at

various pH points within its buffering range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).

Crystallization Screen Setup:

In a 96-well crystallization plate, dispense a range of precipitant solutions (e.g.,

polyethylene glycols, salts).

To each of these wells, add the sodium pivalate buffer to a final concentration of 50-100

mM at the different pH values.

Crystallization Trial:

Set up hanging or sitting drops by mixing a small volume of the protein solution (e.g., 1 µL)

with an equal volume of the reservoir solution (containing the precipitant and pivalate

buffer).
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Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

Crystal Monitoring: Regularly inspect the drops for crystal formation over several days to

weeks.

Diagrams
General Buffer Preparation Workflow
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Caption: Workflow for preparing a sodium pivalate buffer.
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Caption: A generic pathway of competitive enzyme inhibition.

Experimental Workflow for Lipase Assay

Reagent Preparation Assay Setup

Reaction and Measurement Data Analysis

Prepare 50 mM Sodium
Pivalate Buffer (pH 5.5)

Prepare pNPP
Substrate Solution

Prepare Lipase
Dilutions

Add Substrate to
Microplate Wells

Add Enzyme to
Initiate Reaction

Pre-incubate at 37°C

Measure Absorbance
at 410 nm

Plot Absorbance
vs. Time

Calculate Initial
Reaction Rate (V₀)

Click to download full resolution via product page

Caption: Workflow for a lipase activity assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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